molecular formula C20H14N4 B8196602 1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene

1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene

Cat. No.: B8196602
M. Wt: 310.4 g/mol
InChI Key: XJKDWBBZAPRNFF-UHFFFAOYSA-N
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Description

1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene is an organic compound with the molecular formula C20H14N4. It is a solid at room temperature and is known for its stability and unique chemical properties. This compound is often used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with benzimidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

The process would likely involve optimization for yield and purity, as well as considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or biological activity, depending on the metal ion and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene is unique due to its specific coordination properties and stability, making it particularly useful in the synthesis of coordination polymers and MOFs. Its ability to form stable complexes with a variety of metal ions sets it apart from other similar compounds .

Properties

IUPAC Name

1-[4-(benzimidazol-1-yl)phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-3-7-19-17(5-1)21-13-23(19)15-9-11-16(12-10-15)24-14-22-18-6-2-4-8-20(18)24/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKDWBBZAPRNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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